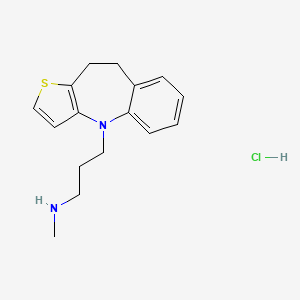
9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride is a complex organic compound that belongs to the class of thienobenzazepines This compound is characterized by its unique structure, which includes a thieno ring fused to a benzazepine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thieno ring, followed by the construction of the benzazepine moiety. Key steps may include cyclization reactions, nucleophilic substitutions, and reductions. Specific reagents and catalysts, such as palladium on carbon (Pd/C) for hydrogenation steps, are often employed to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and reproducibility. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to monitor the product’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5,10-dihydro-4H-thieno(2,3-b)(1,5)benzodiazepine-4-thione
- (6S)-5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-one
Uniqueness
9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride is unique due to its specific structural features and the resulting biological activities
Eigenschaften
CAS-Nummer |
37968-04-0 |
|---|---|
Molekularformel |
C16H21ClN2S |
Molekulargewicht |
308.9 g/mol |
IUPAC-Name |
3-(4,5-dihydrothieno[3,2-b][1]benzazepin-10-yl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H20N2S.ClH/c1-17-10-4-11-18-14-6-3-2-5-13(14)7-8-16-15(18)9-12-19-16;/h2-3,5-6,9,12,17H,4,7-8,10-11H2,1H3;1H |
InChI-Schlüssel |
DJEGNHUFBZWWMK-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)SC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




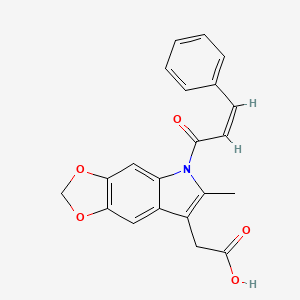


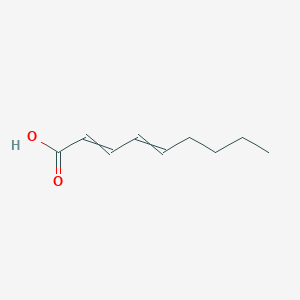

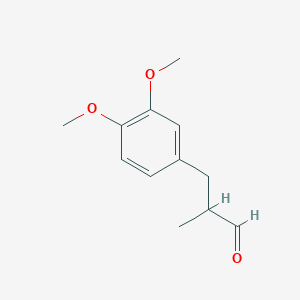
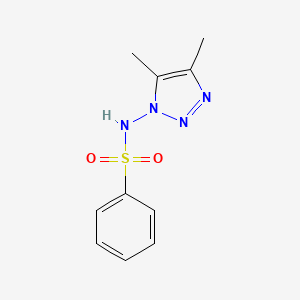
![Lithium, [1-(trimethylsilyl)ethenyl]-](/img/structure/B14664436.png)


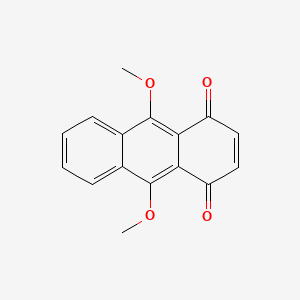
![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)
